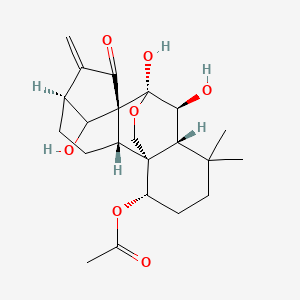

Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-: is a natural diterpenoid compound. It is known for its yellow to yellow-green crystalline powder form and is soluble in organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water . This compound exhibits various pharmacological and biological activities, particularly its strong inhibitory effects on tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- typically involves extraction from plants belonging to the genus Isodon, such as Isodon lophanthoides and Rabdosia rubescens . The extraction process includes crystallization, purification, and structural identification to obtain the pure compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources remains the primary method due to its natural abundance in specific plant species .

Chemical Reactions Analysis

Types of Reactions: Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- is used as a reference compound for studying the chemical properties and reactions of diterpenoids .

Biology: In biological research, this compound is studied for its effects on cellular processes, including cell cycle regulation and apoptosis .

Medicine: Medically, it is investigated for its potential anti-tumor, anti-inflammatory, antioxidant, and antibacterial activities . Its ability to inhibit tumor cell proliferation and metastasis makes it a promising candidate for cancer therapy .

Industry: In the industrial sector, this compound’s biological activities are explored for developing new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- involves interfering with the cell cycle and inhibiting tumor cell proliferation and metastasis . It targets specific molecular pathways and proteins involved in these processes, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Oridonin: Another diterpenoid with similar anti-tumor properties.

Rabdosin: Known for its anti-inflammatory and antibacterial activities.

Lasiokaurin: Shares structural similarities and biological activities

Uniqueness: Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- is unique due to its specific combination of hydroxyl and epoxy groups, which contribute to its distinct pharmacological profile .

Biological Activity

Kaur-16-en-15-one, specifically the compound with the structure 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-, is a member of the kaurane diterpenoids. These compounds have garnered significant attention due to their diverse biological activities. This article compiles findings on the biological activity of this particular compound, highlighting its pharmacological potential through various studies and case analyses.

Overview of Kaurane Diterpenoids

Kaurane diterpenoids are characterized by their unique tetracyclic structure and are primarily derived from plants in the Annonaceae family. They exhibit a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has shown promising effects in various biological assays.

1. Anti-inflammatory Effects

Kaur-16-en-15-one has been noted for its ability to attenuate inflammatory processes. In vitro studies have demonstrated that it activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation leads to the downregulation of pro-inflammatory cytokines and pathways such as NF-κB and TGF-β signaling .

2. Anticancer Properties

Research indicates that kaurane diterpenoids possess significant anticancer activity. For instance, kaurenoic acid (a related compound) has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 in a dose-dependent manner. The mechanism involves modulation of various signaling pathways that lead to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | Compound | Effect | Mechanism |

|---|---|---|---|

| HeLa | Kaurenoic Acid | Apoptosis | Activation of caspases |

| MCF-7 | Kaurenoic Acid | Antiproliferative | Cell cycle arrest |

| A-549 | Kaurenoic Acid | Cytotoxicity | NF-κB pathway inhibition |

3. Genotoxicity Studies

While kaurane diterpenoids exhibit beneficial effects, some studies have raised concerns regarding their genotoxic potential. For example, kaurenoic acid was found to induce DNA strand breaks in various cell systems including human leukocytes and yeast models. This genotoxicity is hypothesized to stem from structural features like the double bond at C-16 .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Kim et al. (2016) examined the anti-inflammatory properties of ent-kaurenoic acid derivatives. The research revealed that these compounds significantly reduced levels of pro-inflammatory cytokines in activated macrophages through Nrf2 pathway activation. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Study 2: Antitumor Activity

In a comparative analysis by Cuca et al. (2011), various kaurane derivatives were tested for their antiproliferative effects across multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis via mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name |

[(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3/t12-,13-,14-,15+,17?,18-,20+,21-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQLJZNVICMJRV-FGLNJEBRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H](C4O)C(=C)C5=O)O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.